molecular formula C8H14N2O B1379560 Octahydrocyclopenta[c]pyrrole-1-carboxamide CAS No. 1594674-13-1

Octahydrocyclopenta[c]pyrrole-1-carboxamide

Cat. No.: B1379560
CAS No.: 1594674-13-1
M. Wt: 154.21 g/mol
InChI Key: KAIODGZZEANQLB-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole-1-carboxamide is an organic compound with the molecular formula C8H14N2O It belongs to the class of cyclic semi-amides and is characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of octahydrocyclopenta[c]pyrrole-1-carboxamide typically involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. This process is carried out under specific conditions to ensure the successful formation of the desired compound. The reaction conditions often include the use of a suitable hydrogenation catalyst, such as palladium on carbon, and the reaction is conducted under a hydrogen atmosphere at elevated pressures and temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of the intermediate cyclic amide or imide . This approach allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[c]pyrrole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced derivatives with altered hydrogenation states.

Scientific Research Applications

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of antiviral applications, the compound may inhibit viral proteases, preventing the replication of the virus. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydrocyclopenta[c]pyrrole-1-carboxamide is unique due to its specific combination of a bicyclic structure and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIODGZZEANQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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